(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-neopentylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorenylmethoxycarbonyl group, and a dimethylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, the introduction of the fluorenylmethoxycarbonyl group, and the attachment of the dimethylpropyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to improve efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the dimethylpropyl side chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the fluorenylmethoxycarbonyl group or other functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups or modify existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, the compound may be used as a probe or ligand to study enzyme interactions, protein binding, and cellular processes.
Medicine: Potential medical applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group may play a role in binding to these targets, while the pyrrolidine ring and dimethylpropyl side chain contribute to the compound’s overall stability and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signaling pathways, and alteration of cellular processes.
Comparison with Similar Compounds
(2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: shares structural similarities with other pyrrolidine derivatives and fluorenylmethoxycarbonyl-protected amino acids.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Deoxycorticosterone: A steroid hormone with similar biological activity.
Uniqueness: The uniqueness of (2S,3S)-3-(2,2-dimethylpropyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1344158-29-7 |
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Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2S,3S)-3-(2,2-dimethylpropyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO4/c1-25(2,3)14-16-12-13-26(22(16)23(27)28)24(29)30-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,28)/t16-,22+/m1/s1 |
InChI Key |
BGXLRBZOMPPGMJ-ZHRRBRCNSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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